molecular formula C8H5BrF2O2 B2794648 2-(2-Bromo-3,6-difluorophenyl)acetic acid CAS No. 1805537-77-2

2-(2-Bromo-3,6-difluorophenyl)acetic acid

Cat. No.: B2794648
CAS No.: 1805537-77-2
M. Wt: 251.027
InChI Key: LXRZXACOBCBZNS-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,6-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of acetic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,6-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

    Oxidation Products: Ketones, carboxylic acids, and aldehydes.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

2-(2-Bromo-3,6-difluorophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3,6-difluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-bromo-3,6-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZXACOBCBZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805537-77-2
Record name 2-(2-bromo-3,6-difluorophenyl)acetic acid
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